H-Beta-Ala-Tyr-OH, also known as β-Alanine-Tyrosine, is a dipeptide composed of the amino acids beta-alanine and tyrosine. Its chemical formula is C₁₂H₁₆N₂O₄, and it is characterized by the presence of a beta-amino acid, which distinguishes it from more common alpha-amino acids. The compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities .
The biological activity of H-Beta-Ala-Tyr-OH has been explored in various studies. It is believed to interact with cell membranes, potentially enhancing membrane permeability and facilitating the transport of other molecules into cells. This property may be attributed to its unique structure, which allows for specific interactions with lipid bilayers . Furthermore, the compound has shown potential in modulating cellular signaling pathways, possibly influencing processes such as apoptosis and cell proliferation .
Several methods exist for synthesizing H-Beta-Ala-Tyr-OH:
H-Beta-Ala-Tyr-OH has several applications:
Studies have indicated that H-Beta-Ala-Tyr-OH interacts with various cellular components. For instance:
These interactions underscore its potential utility in therapeutic contexts.
Several compounds share structural similarities with H-Beta-Ala-Tyr-OH:
Compound Name | Structure | Unique Features |
---|---|---|
H-Ala-Tyr-OH | C₁₂H₁₅N₂O₄ | Standard dipeptide without beta-amino acid |
H-Tyr-Ala-OH | C₁₂H₁₅N₂O₄ | Reverse sequence; may exhibit different properties |
β-Alanine | C₃H₇N₃O₂ | Simple beta-amino acid; lacks aromatic ring |
Tyrosine | C₉H₁₁N₁O₃ | Contains phenolic hydroxyl group; crucial for neurotransmitter synthesis |
The uniqueness of H-Beta-Ala-Tyr-OH lies in its combination of a beta-amino acid with an aromatic amino acid, providing distinct biochemical properties that are not present in typical alpha-amino acid combinations. This structural feature may influence its biological activity and interaction capabilities compared to similar compounds.
Wang resin remains the preferred solid support for H-Beta-Ala-Tyr-OH synthesis due to its acid-labile linkage compatibility with Fmoc chemistry [3] [4]. Activation protocols using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieve 98% initial loading efficiency, as confirmed by quantitative ninhydrin testing [3]. The β-alanine residue is typically introduced first, leveraging its non-chiral nature to simplify coupling geometry.
Piperidine (20% in DMF) removes Fmoc groups with 99% efficiency per cycle, though prolonged exposure (>5 minutes) risks aspartimide formation in tyrosine residues [3]. Recent studies demonstrate that adding 0.1 M 1-hydroxy-7-azabenzotriazole (HOAt) during deprotection reduces racemization rates from 8% to <2% in tyrosine coupling steps [4].
Tyrosine incorporation requires double coupling cycles with 3-fold molar excess of Fmoc-Tyr(tBu)-OH to overcome steric hindrance from the β-alanine residue. Microwave-assisted coupling at 50°C for 5 minutes improves yields by 18% compared to room temperature reactions [6]. Real-time monitoring via UV spectroscopy at 301 nm (Fmoc cleavage) confirms reaction completion within ±2% accuracy [4].
Parameter | β-Ala Coupling | Tyr Coupling |
---|---|---|
Typical Yield | 98% | 85% |
Optimal Temperature | 25°C | 50°C |
Activation Reagent | DIC/HOBt | HATU/DIPEA |
Coupling Time | 30 min | 60 min |
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt enables solution-phase synthesis of H-Beta-Ala-Tyr-OH in dichloromethane, achieving 75% isolated yield [2]. The β-alanine carboxyl group is activated as an O-acylisourea intermediate, which reacts with tyrosine's α-amino group at 0°C to minimize racemization.
Isobutyl chloroformate generates mixed carbonic anhydrides of N-protected β-alanine, reacting with tyrosine methyl ester in 68% yield. This method avoids racemization but requires strict moisture control (<50 ppm H2O) [2].
Thermolysin catalyzes β-Ala-Tyr bond formation in reverse micelles, achieving 40% conversion in 24 hours. While environmentally favorable, scale-up challenges and enzyme costs limit industrial application [6].
C18 columns with 5μm particles resolve H-Beta-Ala-Tyr-OH (tR=12.3 min) from deletion sequences using 0.1% TFA/acetonitrile gradients. Aqueous solubility >50 mg/mL necessitates 5% acetonitrile in loading buffers to prevent column overloading [6].
CM Sepharose FF resin at pH 4.2 (10 mM sodium acetate) separates tyrosine-containing impurities through differential cation binding. This step increases purity from 85% to 98% but reduces overall yield by 15% [3].
Method | Purity Increase | Yield Loss |
---|---|---|
RP-HPLC | 90% → 99% | 10% |
Ion-Exchange | 85% → 98% | 15% |
Size Exclusion | 80% → 92% | 20% |
Fmoc-β-Ala-OH provides superior coupling yields (92%) versus Boc-β-Ala-OH (67%) in SPPS, attributed to Fmoc's better solubility in DMF [5]. Tyr side-chain protection with t-butyl groups prevents phenolic oxidation during cleavage, maintaining >95% tyrosine integrity [3].
Alloc protection on β-alanine's β-amino group enables selective removal with Pd(0) catalysts, facilitating sequential couplings in complex dipeptide architectures [4]. This strategy reduces deletion sequences by 40% compared to standard protocols.
Protecting Group | Coupling Yield | Deprotection Efficiency |
---|---|---|
Fmoc | 92% | 99% |
Boc | 67% | 95% |
Alloc | 88% | 90% |